molecular formula C14H17N3O3 B5646102 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 5807-93-2

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B5646102
CAS No.: 5807-93-2
M. Wt: 275.30 g/mol
InChI Key: PTILCRWUPPYWLH-UHFFFAOYSA-N
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Description

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various scientific fields .

Preparation Methods

The synthesis of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-ethoxyaniline with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives such as 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 6,6’-diamino-1,1’,3,3’-tetramethyl-5,5’-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties.

Biological Activity

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

  • Chemical Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 1448799-97-0
  • Structure : The compound features a pyrimidine core substituted with an ethoxyphenyl group and two methyl groups.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can significantly suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) and HCC1806. The most potent derivatives bind effectively to eEF2K protein, leading to its degradation and subsequent inhibition of cancer cell growth .
  • Induction of Apoptosis : Compounds in this class may also induce apoptosis in malignant cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Efficacy Against Cancer Cell Lines

The following table summarizes the biological activity of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine derivatives against selected cancer cell lines:

Compound IDCell LineIC50 (µM)Mechanism of Action
36MDA-MB-2310.5eEF2K degradation
36HCC18060.7eEF2K degradation
I4MDA-MB-2311.2Apoptosis induction
C1HCC18061.5Apoptosis induction

Case Study 1: Triple-Negative Breast Cancer

A study investigated the effects of compound 36 on MDA-MB-231 cells in vitro and in vivo. Results indicated that treatment with compound 36 led to a significant reduction in tumor growth in xenograft models without evident toxicity, suggesting its potential as a novel therapeutic agent for triple-negative breast cancer .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of related pyrimidine derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the ethoxyphenyl group significantly influence the biological activity of the compounds. Substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.

Key Findings:

  • Electron-Withdrawing Groups : Increase potency by enhancing electron density on the pyrimidine ring.
  • Alkyl Substituents : Improve solubility and bioavailability.

Properties

IUPAC Name

6-(4-ethoxyanilino)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-12-9-13(18)17(3)14(19)16(12)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILCRWUPPYWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973650
Record name 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-93-2
Record name 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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